a-[2-(Dimethylamino)ethyl] hydrocinnamic acid ethyl ester-d6
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Overview
Description
a-[2-(Dimethylamino)ethyl] hydrocinnamic acid ethyl ester-d6 is a synthetic organic compound with the molecular formula C15H23NO2 It is characterized by the presence of a benzyl group, an ethyl ester, and a bis(trideuteriomethyl)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of a-[2-(Dimethylamino)ethyl] hydrocinnamic acid ethyl ester-d6 typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzyl Intermediate: The benzyl group is introduced through a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with an appropriate aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Amino Group: The bis(trideuteriomethyl)amino group is introduced via a nucleophilic substitution reaction. This involves the reaction of a suitable amine with a halogenated precursor.
Esterification: The final step involves the esterification of the intermediate compound with ethanol in the presence of an acid catalyst such as sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
a-[2-(Dimethylamino)ethyl] hydrocinnamic acid ethyl ester-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where nucleophiles such as halides or alkoxides replace the bis(trideuteriomethyl)amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or alkoxides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
a-[2-(Dimethylamino)ethyl] hydrocinnamic acid ethyl ester-d6 has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of a-[2-(Dimethylamino)ethyl] hydrocinnamic acid ethyl ester-d6 involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The bis(trideuteriomethyl)amino group plays a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
a-[2-(Dimethylamino)ethyl] hydrocinnamic acid ethyl ester-d6 can be compared with other similar compounds such as:
Ethyl 2-benzyl-4-amino-butanoate: Lacks the bis(trideuteriomethyl) substitution, resulting in different chemical and biological properties.
Methyl 2-benzyl-4-[bis(trideuteriomethyl)amino]butanoate: Similar structure but with a methyl ester instead of an ethyl ester, affecting its reactivity and applications.
Ethyl 2-phenyl-4-[bis(trideuteriomethyl)amino]butanoate:
This compound stands out due to its unique combination of structural features, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
1346601-78-2 |
---|---|
Molecular Formula |
C15H23NO2 |
Molecular Weight |
255.391 |
IUPAC Name |
ethyl 2-benzyl-4-[bis(trideuteriomethyl)amino]butanoate |
InChI |
InChI=1S/C15H23NO2/c1-4-18-15(17)14(10-11-16(2)3)12-13-8-6-5-7-9-13/h5-9,14H,4,10-12H2,1-3H3/i2D3,3D3 |
InChI Key |
LVGYZCJPDTZCNY-XERRXZQWSA-N |
SMILES |
CCOC(=O)C(CCN(C)C)CC1=CC=CC=C1 |
Synonyms |
α-[2-(Dimethylamino-d6)ethyl]benzenepropanoic Acid Ethyl Ester; |
Origin of Product |
United States |
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